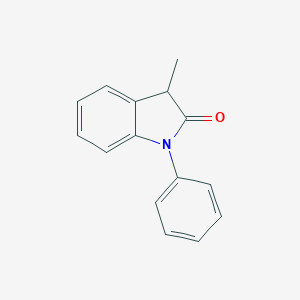

3-Methyl-1-phenylindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-phenyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)16(15(11)17)12-7-3-2-4-8-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKASMOURATDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407307 | |

| Record name | 3-methyl-1-phenylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23210-22-2 | |

| Record name | 3-methyl-1-phenylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of Indolin 2 One Derivatives

General Principles of SAR in Indolin-2-one Scaffold

The indolin-2-one core is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govresearchgate.net The fundamental principle of its SAR lies in the precise arrangement of substituents around this central scaffold, which dictates the compound's binding affinity and selectivity towards specific protein kinases. nih.govacs.org The oxindole (B195798) moiety itself is a key player, often forming critical hydrogen bonds within the adenine (B156593) pocket of kinases. researchgate.netcancertreatmentjournal.com

Key aspects of the SAR for indolin-2-one derivatives include:

The Indolin-2-one Core: This bicyclic structure is essential for activity, serving as the anchor for various substituents that modulate biological effects. nih.govresearchgate.net

Substitutions at C-3: This position is a major determinant of biological activity and selectivity. Modifications at C-3 can significantly alter the compound's interaction with the target protein. nih.govresearchgate.netnih.govacs.org

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the indolin-2-one scaffold can influence potency and pharmacokinetic properties.

N-1 Substitution: Modifications at the N-1 position of the indolin-2-one ring can also impact biological activity. nih.gov

The Z-stereochemistry of the exocyclic double bond at the C-3 position is often crucial for the biological activity of many indolin-2-one derivatives. drugdesign.org This specific spatial arrangement is thought to be the bioactive conformation, facilitating optimal interaction with the target. drugdesign.org

Influence of Substituents at the N-1 Position on Biological Activity

For instance, in a series of 3-(2-oxoethylidene)indolin-2-one compounds, analogs with N-substituents, particularly those with N-butyl and N-benzyl groups, demonstrated strong cytotoxicity against human colorectal and breast carcinoma cells. nih.gov This suggests that the size and nature of the substituent at the N-1 position can significantly enhance the anti-proliferative activities of these derivatives. nih.gov Specifically, compounds with an R1 substituent bulkier than a methyl group generally showed greater anti-proliferative effects. nih.gov

Furthermore, the presence of a bulky 4-hydroxy-3,5-di-tert-butylbenzyl substituent at the N(1) position has been studied, indicating that large groups at this position can influence the crystal packing and intermolecular interactions of the compounds. researchgate.net

Impact of Substitutions at the C-3 Position on Biological Activity

The C-3 position of the indolin-2-one scaffold is a critical determinant of biological activity and selectivity. nih.govresearchgate.netnih.govacs.org The substituent at this position directly interacts with the active site of target enzymes, and even minor modifications can lead to significant changes in potency and specificity. nih.govacs.org The development of numerous indolin-2-one-based inhibitors has heavily relied on optimizing the C-3 substitution. mdpi.com

The introduction of heteroaryl rings at the C-3 position has been a successful strategy in developing potent and selective kinase inhibitors. nih.govacs.org The nature of the heteroaryl ring plays a crucial role in determining the selectivity of the compound for different receptor tyrosine kinases (RTKs).

For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones have shown high specificity against the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1) RTK activity. nih.govacs.org A notable example is Sunitinib, which features a pyrrole (B145914) ring at the C-3 position and is a potent inhibitor of VEGFR. nih.govresearchgate.net The pyrrole moiety in these derivatives binds to a hydrophobic pocket in the ATP-binding site of kinases, contributing to the compound's selectivity. cancertreatmentjournal.com

The substitution pattern on the heteroaryl ring itself is also important. For instance, in a series of 3-substituted-indolin-2-ones containing chloropyrroles, the presence of a chlorine atom on the pyrrole ring was found to be crucial for reducing cardiotoxicity. nih.gov The position of the substituent on the pyrrole ring can also influence activity, with modifications at the C-4' position affecting the compound's interaction with the solvent-exposed region of the binding pocket. nih.gov

| Heteroaryl Ring at C-3 | Target Kinase Selectivity | Reference |

| Five-membered heteroaryl rings | VEGF (Flk-1) RTK | nih.govacs.org |

| Pyrrole | VEGFR, PDGFR | nih.govresearchgate.netcancertreatmentjournal.com |

| Thiazole | Potent anti-proliferative activity | nih.gov |

| Pyrazole | Potent anti-proliferative activity | nih.gov |

The steric bulk and length of the side chain at the C-3 position significantly influence the biological activity and selectivity of indolin-2-one derivatives. nih.govacs.org

Specifically, 3-(substituted benzylidenyl)indolin-2-ones that contain bulky groups on the phenyl ring at the C-3 position have demonstrated high selectivity towards the Epidermal Growth Factor (EGF) and Her-2 receptor tyrosine kinases. nih.govacs.org This suggests that the presence of larger substituents can direct the molecule to bind more effectively to the ATP binding pockets of these particular kinases.

Furthermore, compounds with an extended side chain at the C-3 position have exhibited high potency and selectivity against Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) receptor tyrosine kinases. nih.govacs.org The length and flexibility of these side chains can allow for optimal positioning within the kinase binding site, leading to enhanced inhibitory activity. For instance, a 2-carboxyethyl side chain at the C-3' position of a pyrrole ring attached to the indolin-2-one scaffold was found to enhance the inhibition of FGFR-1. researchgate.net

The incorporation of amino acid moieties at the C-3 position of the indolin-2-one scaffold has been explored to develop derivatives with antitumor and antibacterial properties. researchgate.netnih.gov These modifications can enhance the molecule's interaction with biological targets and improve its pharmacological profile.

Specifically, indolin-2-ones substituted at the C-3 position with an aminomethylene group bearing different amino acid residues have been synthesized and evaluated for their biological activities. researchgate.netnih.gov For example, derivatives bearing ornithine or lysine (B10760008) residues have been examined for their inhibitory activities against a panel of kinases. researchgate.net

The synthesis of these compounds often involves the condensation of an appropriate amino acid derivative with a 3-functionalized indolin-2-one. These derivatives have shown promise as antiproliferative agents against various human solid tumor cell lines. nih.gov

The introduction of a hydrazono moiety at the C-3 position of the indolin-2-one scaffold has led to the development of a series of compounds with potent anti-proliferative activities. nih.govnih.govsemanticscholar.org This structural modification creates a distinct chemical entity with a unique set of biological properties.

The general structure of these derivatives is 3-((-benzylidene)hydrazono)indolin-2-one. nih.gov Structure-activity relationship studies of these compounds have revealed several key insights:

Lipophilic Groups: The incorporation of lipophilic groups, such as methoxy (B1213986) groups, on the benzylidene portion of the molecule tends to enhance anti-proliferative activity. nih.gov

Heterocyclic Rings: Replacing the phenyl ring of the benzylidene moiety with heterocyclic rings like 2-thiazolyl or 5-pyrazolyl can significantly increase anti-proliferative potency. nih.gov

Substituents on the Indolin-2-one Ring: The presence of a chloro substituent at the 5-position of the indolin-2-one ring has been found to be more beneficial for activity compared to unsubstituted or 5-bromo substituted derivatives. nih.gov

Hybridization: Hybridizing the indolin-2-one moiety with a 4-phenylthiazolyl moiety has also proven to be a successful strategy for enhancing anticancer activity. nih.gov

These findings highlight the versatility of the hydrazono linkage in creating diverse and potent indolin-2-one-based anticancer agents.

Modifications with Amino Acid Moieties

Effects of Substitutions on Other Positions (e.g., Phenyl Ring, Pyrrole Ring)

The indolin-2-one scaffold features several positions where chemical modifications can significantly alter its interaction with biological targets. Beyond the well-studied C3 position, substitutions on the N-phenyl ring and the fused pyrrole ring are crucial for modulating activity and selectivity.

The pyrrole moiety, a key component of many bioactive indolin-2-one derivatives, often binds to hydrophobic pockets in target proteins like kinases. cancertreatmentjournal.com Consequently, modifications to this ring can influence inhibitor selectivity. cancertreatmentjournal.com For instance, fusing an additional five- or six-membered heterocyclic ring to the pyrrole moiety has been shown to enhance inhibitory activity against key cancer-related kinases like VEGFR-2 and PDGFRβ. cancertreatmentjournal.com The introduction of electron-donating substituents, such as alkyl groups, can increase the electron density of the pyrrole ring, enhancing its nucleophilicity and potential for binding to biological targets. wiley.com The position of these substituents is also a determining factor; the 2- and 5-positions of the pyrrole ring are often more reactive due to the influence of the adjacent nitrogen atom. wiley.com

Substitutions on the oxindole portion of the structure, particularly at the C5 and C6 positions, are also considered highly effective for interacting with the ATP-binding site of kinases. cancertreatmentjournal.com Halogen substituents at the C5 position are a common and effective modification for improving activity against VEGFR-2 and PDGFRβ. cancertreatmentjournal.com In a study on Ewing's Sarcoma, 4,7-dichloro substitution on the indoline (B122111) ring was a key feature of an initial lead compound. nih.gov

Regarding the N-phenyl group, its substitution pattern can induce conformational changes in the molecule, affecting receptor fit. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies on biphenylurea derivatives containing an indolin-2-one moiety provided insights into the effects of substitutions on a terminal phenyl group. mdpi.com For example, in a series of compounds designed to disrupt the EWS-FLI1 protein interaction, it was found that electron-donating groups at the para-position of a phenyl ring were most favorable for activity. nih.gov Specifically, a dimethylamino substitution resulted in the most active inhibitor in the series. nih.gov

The following table summarizes the observed effects of various substitutions on the activity of indolin-2-one derivatives based on published research.

| Ring System | Position of Substitution | Type of Substituent | Observed Effect on Activity |

| Pyrrole Ring | Fusion (e.g., with a 6-membered ring) | Heterocyclic ring | Increased inhibitory activity against PDGFRβ and VEGFR-2. researchgate.net |

| Pyrrole Ring | General | Electron-donating groups (e.g., alkyl) | Enhances nucleophilicity and potential for biological target binding. wiley.com |

| Oxindole Ring | C5 | Halogen (e.g., Fluoro) | Critical for cytotoxicity and anti-proliferation; enhances binding affinity. cancertreatmentjournal.comresearchgate.net |

| Oxindole Ring | C4, C7 | Dichloro | Feature of an active lead compound for inhibiting EWS-FLI1. nih.gov |

| N-Phenyl Group | General | Electron-donating or -withdrawing groups | Influences activity against various cancer cell lines. mdpi.com |

| External Phenyl Ring | para-position | Electron-donating groups (e.g., -NMe2) | Favorable for inhibition of EWS-FLI1. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This approach uses molecular descriptors—numerical values that represent the physicochemical properties of a molecule—to develop mathematical models that can predict the activity of new, unsynthesized compounds. nih.govdergipark.org.tr These models are valuable in drug discovery for prioritizing the synthesis of molecules with the highest potential efficacy. nih.gov For indolinone-based inhibitors, 3D-QSAR models have been successfully developed to understand structure-activity correlations and guide the design of more potent compounds. acs.org

Molecular Polarizability and Lipid/Water Partition Coefficient (ALogP)

Among the vast number of possible molecular descriptors, molecular polarizability and the lipid/water partition coefficient (commonly expressed as logP or its calculated version, ALogP or ClogP) are fundamental properties that frequently appear in QSAR models for heterocyclic compounds.

The Lipid/Water Partition Coefficient (LogP) describes the lipophilicity or hydrophobicity of a compound. It is a measure of how a compound distributes itself between an oily (lipid) phase and a water (aqueous) phase. This descriptor is critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. In a QSAR analysis of N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea derivatives, which are structurally related to N-phenyl indolinones, the ClogP was found to play an important role in the inhibition of VEGFR-2 and PDGFRα kinases. tandfonline.com The resulting QSAR model showed that hydrophobicity was a significant factor, and its statistical soundness underscored the robustness of including ClogP in the model. tandfonline.com Similarly, QSAR studies on other heterocyclic systems like tetrahydroquinolines have also utilized logP as a key descriptor. redalyc.org

Molecular Polarizability refers to the ability of the electron cloud of a molecule to be distorted by an external electric field. It is related to the molecule's volume and the looseness of its electrons. This property is often represented in QSAR studies by the descriptor Molar Refractivity (MR). nih.gov Molar refractivity depends on the combined effect of molecular volume and polarizability. nih.gov A positive correlation between MR and biological activity can indicate that dispersive forces (van der Waals forces) are involved in the drug-receptor interaction. nih.gov In a QSAR study of chalcone (B49325) derivatives, molar refractivity exhibited the best correlation with antifungal activity among all tested parameters, showing a statistical significance greater than 93%. kdpublications.in Studies on other heterocyclic compounds, such as 5,8-quinolinequinone and pyrazolooxazine derivatives, have also calculated and analyzed polarizability as a key descriptor for predicting biological activity. dergipark.org.trresearchgate.net

The following table highlights these and other descriptors used in QSAR studies of heterocyclic compounds to predict biological activity.

| QSAR Descriptor | Description | Significance in Drug Action |

| ALogP / ClogP | The logarithm of the octanol/water partition coefficient, a measure of a molecule's lipophilicity. tandfonline.comcadaster.eu | Influences absorption, distribution, and membrane permeability. A key factor in kinase inhibition models. tandfonline.com |

| Molecular Polarizability (Sp) / Molar Refractivity (MR) | Represents the ease of distortion of the molecule's electron cloud. nih.govalvascience.com MR is related to both volume and polarizability. nih.gov | Relates to the strength of van der Waals and dispersive forces in drug-receptor binding. nih.gov Has shown high correlation with biological activity in some heterocyclic systems. kdpublications.in |

| Energy of Highest Occupied Molecular Orbital (E-HOMO) | The energy of the outermost electron-containing orbital. | Relates to the molecule's ability to donate electrons in reactions and interactions. redalyc.org |

| Energy of Lowest Unoccupied Molecular Orbital (E-LUMO) | The energy of the lowest empty orbital. | Relates to the molecule's ability to accept electrons; the HOMO-LUMO gap can indicate chemical reactivity. redalyc.org |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in polar interactions with the receptor. redalyc.org |

Pharmacological and Biological Research of Indolin 2 One Scaffolds

Angiogenesis Inhibition and Receptor Tyrosine Kinase (RTK) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for the growth and spread of solid tumors. nih.govacs.org This process is heavily regulated by signaling pathways initiated by receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). nih.gov Consequently, inhibiting these RTKs is a primary strategy in modern anti-angiogenic cancer therapy. nih.gov The indolin-2-one scaffold has proven to be a highly effective framework for designing potent and selective RTK inhibitors. nih.govacs.org

Indolin-2-one derivatives, particularly those with a heterocyclic methylene (B1212753) substituent at the C-3 position, have been identified as potent inhibitors of VEGFRs. nih.gov The vascular endothelial growth factor (VEGF) and its receptors are considered the most clinically relevant factors in tumor angiogenesis. nih.gov By blocking the signaling of VEGFRs, these compounds can effectively inhibit the proliferation and migration of endothelial cells, which are essential steps in the formation of new blood vessels that supply tumors. nih.gov

Research has demonstrated that specific structural modifications to the indolin-2-one core can fine-tune the selectivity of these inhibitors towards different VEGFR subtypes, primarily VEGFR1 (Fms-like tyrosine kinase-1, or FLT-1) and VEGFR2 (Kinase insert domain-containing receptor, or KDR). nih.gov VEGFR2 is considered the principal mediator of the angiogenic effects of VEGF. nih.gov Structure-activity relationship (SAR) studies have shown that the substituent at the C-3 position of the indolin-2-one ring is a key determinant of this selectivity. For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones exhibit high specificity against VEGFR2 (Flk-1) activity. acs.org The development of derivatives with high potency and selectivity for VEGFRs continues to be a major focus of anti-cancer drug discovery. mdpi.com

| Compound | Description | VEGFR-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Sunitinib | Reference Agent | 0.139 | mdpi.com |

| Compound 10g | Indolin-2-one derivative | 0.087 | mdpi.com |

| Compound 17a | Indolin-2-one derivative | 0.078 | mdpi.com |

| Compound 14g | Chloropyrrole-substituted indolin-2-one | - | Showed higher inhibitory activity against certain cell lines than Sunitinib. nih.gov |

| Compound 15 | 2-pyrrolidone-fused derivative | Tenfold stronger potency than Sunitinib | nih.gov |

The epidermal growth factor receptor (EGFR) family, which includes Her-2, is another class of RTKs implicated in the development and progression of many human cancers. researchgate.net Abnormal signaling from this pathway can lead to uncontrolled cell proliferation. researchgate.net Research into indolin-2-one derivatives has identified compounds with selective inhibitory activity against EGFR and Her-2. Specifically, 3-(substituted benzylidenyl)indolin-2-ones that feature bulky groups on the phenyl ring at the C-3 position have demonstrated high selectivity for these receptors. acs.org This highlights the tunability of the indolin-2-one scaffold to target different RTK families based on specific substitutions. acs.org

The platelet-derived growth factor (PDGF) and its receptors are key regulators of cell proliferation and migration, particularly in stromal and perivascular cells, making them another important target in anti-angiogenic therapy. nih.gov Many indolin-2-one-based inhibitors have been developed as multi-targeted agents that block both VEGFR and PDGFR signaling pathways. nih.govcancertreatmentjournal.com Sunitinib, for example, is a well-known inhibitor of both receptor families. scirp.org Studies have also identified that indolin-2-one derivatives with an extended side chain at the C-3 position can exhibit high potency and selectivity against PDGFRs. acs.org

The primary mechanism by which indolin-2-one derivatives inhibit RTKs is through competitive binding at the ATP-binding site within the kinase domain. researchgate.netacs.org The indolin-2-one scaffold itself is a privileged structure for this interaction. mdpi.com The oxindole (B195798) core is critical as it can form key hydrogen bonds with the hinge region of the kinase's ATP pocket, mimicking the interactions of the adenine (B156593) portion of ATP. nih.govresearchgate.net Modifications at various positions, especially C-3 and C-5, influence the compound's affinity and selectivity by interacting with adjacent hydrophobic regions and forming additional hydrogen bonds. nih.govacs.org This ability to occupy the ATP binding pocket prevents the phosphorylation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation and survival. acs.org

| Structural Feature | Interaction Type | Target Site in Kinase | Reference |

|---|---|---|---|

| Oxindole Scaffold | Hydrogen Bonding | Hinge region of ATP-binding site | nih.govresearchgate.net |

| Pyrrole (B145914) Moiety (in some derivatives) | Hydrophobic Interaction | Hydrophobic pocket I (selective pocket) | cancertreatmentjournal.com |

| C(5) Substituent | Hydrogen Bonding | Can form additional interactions with the ATP site | nih.gov |

Inhibition of Platelet-Derived Growth Factor (PDGF) RTKs[17],

Anti-inflammatory Activities

Beyond oncology, the indolin-2-one scaffold is recognized for its potential anti-inflammatory properties. solubilityofthings.com Derivatives of oxindole are known to possess a wide range of biological activities, including anti-inflammatory effects. lookchem.com Research has shown that certain indole (B1671886) derivatives can exert anti-inflammatory action by inhibiting the secretion of pro-inflammatory cytokines. innovareacademics.in For instance, one study on a specific 3-hydroxyindolin-2-one (B1221191) derivative demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in a mouse model of acute inflammation. This suggests that compounds based on the indolin-2-one core, such as 3-Methyl-1-phenylindolin-2-one, could be investigated for their potential to modulate inflammatory responses.

Inhibition of TNF-α and IL-6 Release

The indolin-2-one scaffold is associated with significant anti-inflammatory properties, including the ability to suppress key pro-inflammatory cytokines. The p38 MAP kinase pathway plays a central role in the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). googleapis.com Inhibition of p38 can halt the release of these cytokines. googleapis.comgoogle.com

Studies on various indolin-2-one derivatives have demonstrated this inhibitory effect. For instance, certain oxindole-sulfonamide conjugates have shown potent inhibition of TNF-α and IL-6 in lipopolysaccharide-stimulated peripheral blood mononuclear cells, with some derivatives exhibiting IC50 values between 1.2 and 2.6 µM. Another study involving a mouse model of acute inflammation found that administration of the indolin-2-one derivative 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one led to a significant decrease in TNF-α and IL-6 levels. These findings underscore the potential of the indolin-2-one framework to modulate critical inflammatory responses.

Table 1: Cytokine Inhibition by select 1-Phenyloxindole Derivatives

| Compound | IC50 (TNF-α) | IC50 (IL-6) |

| 5d | 1.9 µM | 1.2 µM |

| 5h | 2.6 µM | 1.7 µM |

| 5i | 2.0 µM | 1.5 µM |

| Data sourced from a study on oxindole-sulfonamide conjugates. |

Modulation of COX-2, pGES, and iNOS Expression

The anti-inflammatory activity of indolin-2-one derivatives also extends to the modulation of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The p38 kinase pathway, a target for some indolin-2-one compounds, is linked to pain and inflammation through its role in COX-2 expression. googleapis.com

Research has confirmed that compounds with this scaffold can act as COX enzyme inhibitors. For example, non-steroidal anti-inflammatory drugs (NSAIDs) with related chemical structures have been shown to prevent the production of Prostaglandin (B15479496) E2 (PGE2), a downstream product of COX-2 activity. researchgate.net Enzymatic assays have further substantiated the ability of certain indolin-2-one derivatives to inhibit COX enzymes, supporting their potential as anti-inflammatory agents. While specific data on the modulation of prostaglandin E synthase (pGES) and iNOS by this compound is limited, the established link between the scaffold and the broader COX pathway is a key area of investigation. googleapis.comnih.govresearchgate.net

Anticancer and Anti-proliferative Potency

The indolin-2-one scaffold is a crucial feature in many compounds investigated for anticancer properties. Derivatives have demonstrated cytotoxic effects against a range of cancer cell lines through various mechanisms of action.

Activity Against Various Human Cancer Cell Lines (e.g., A-549, HT-29, ZR-75, HepG2, K562, KB, K111, NCI-H460)

Derivatives of indolin-2-one have shown significant cytotoxic and anti-proliferative activity against multiple human cancer cell lines. Research has confirmed that this compound and its analogues possess anticancer properties. For example, in vitro tests on human breast cancer cells (MCF-7) revealed that treatment with an indolinone compound resulted in a dose-dependent reduction in cell viability, with IC50 values in the low micromolar range. Another derivative demonstrated a roughly 60% reduction in the viability of breast cancer cells at a 25 µM concentration.

Further studies on a focused library of indolin-2-one analogues measured growth inhibition (GI50) against Ewing's sarcoma cell lines (TC32 and TC71) and a pancreatic cancer cell line (PANC1), revealing potent activity. nih.gov The tubulin polymerization inhibitor CKD-516, which is derived from a related scaffold, has shown high cytotoxicity against several cancer cell lines, including the multi-drug resistant HCT15 colon cancer line. researchgate.net

Table 2: Anti-proliferative Activity of select Indolin-2-one Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Potency |

| Indolinone Derivative | Human Breast Cancer (MCF-7) | IC50 | Low micromolar range |

| YK-4-279 Analogue (9u) | Ewing's Sarcoma (TC32) | GI50 | 0.26 ± 0.1 μM nih.gov |

| YK-4-279 | Ewing's Sarcoma (TC32) | GI50 | 0.9 μM nih.gov |

| CKD-516 | Colon Cancer (HCT15) | Cytotoxicity | Potent researchgate.net |

Mechanisms of Action in Anticancer Therapy (e.g., Cell Cycle, Apoptosis)

The anticancer effects of the indolin-2-one scaffold are primarily attributed to the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. Investigations into these mechanisms have shown that these compounds can halt cell proliferation by interfering with specific phases of the cell cycle.

For instance, certain indole derivatives have been found to block the cell cycle in the G2/M phase. nih.gov This cell cycle arrest is often a precursor to apoptosis. nih.gov The induction of apoptosis is frequently mediated through the activation of key executioner proteins known as caspases. Studies on related 2-phenylindole (B188600) derivatives confirmed that G2/M phase arrest was followed by apoptosis, as demonstrated by the activation of caspase-3 and caspase-9. nih.gov Similarly, other indolin-2-one derivatives have been shown to induce apoptosis by activating caspase pathways. Some compounds with related structures act as tubulin polymerization inhibitors, which also leads to G2/M phase cell cycle arrest and subsequent apoptosis. researchgate.net

PD-L1 Targeting and Immune Checkpoint Inhibition

Immune checkpoint inhibition, particularly targeting the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor PD-1, is a leading strategy in modern cancer immunotherapy. frontiersin.orgnih.gov This approach utilizes agents to block the inhibitory signals that tumors use to evade the immune system. nih.govtandfonline.com Research into small molecule inhibitors targeting the PD-1/PD-L1 pathway is an active field, with various chemical scaffolds being explored. frontiersin.org

Scientists have identified and developed small molecules, such as biphenyl (B1667301) compounds and phenyl-pyrazolone derivatives, that can bind to PD-L1, induce its dimerization, and effectively block its interaction with PD-1. frontiersin.orgnih.gov These non-antibody-based inhibitors have shown promise in biochemical and cellular assays. tandfonline.comnih.gov However, based on the available research, there is no direct evidence linking the this compound scaffold to the targeting of PD-L1 or other immune checkpoint proteins. The field is currently dominated by other chemical structures, such as biphenyls, quateraryl derivatives, and phenyl-pyrazolones. tandfonline.commdpi.com

Tumor Eradication Studies

The anti-proliferative effects of indolin-2-one derivatives observed in cell-based assays have been translated into in vivo models, demonstrating their potential to inhibit tumor growth in living organisms. These studies are crucial for establishing the therapeutic relevance of new anticancer compounds.

Research on 2-phenylindole derivatives, which are structurally related to the indolin-2-one scaffold, has shown significant efficacy in animal models. In one study, these derivatives successfully inhibited the growth of transplanted MXT mouse mammary tumors, marking them as promising candidates for further preclinical development. nih.gov In another line of research, a prodrug of a tubulin polymerization inhibitor, CKD-516, demonstrated marked antitumor activity in mice bearing both murine tumors (CT26 colon carcinoma and 3LL Lewis lung carcinoma) and human tumor xenografts (HCT116 and HCT15 colon cancer). researchgate.net These findings in animal models provide a strong rationale for the continued investigation of indolin-2-one based compounds as potential cancer therapeutics.

Antimicrobial Activities

Indolin-2-one derivatives have demonstrated notable antimicrobial properties, exhibiting efficacy against a range of bacteria and fungi. lookchem.comrjptonline.org

The antibacterial potential of indolin-2-one scaffolds has been investigated against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit significant inhibitory effects against various bacterial strains.

For instance, a Schiff base ligand derived from 1-phenylindoline-2,3-dione, namely 3-((4-mercaptophenyl)imino)-1-phenylindolin-2-one, and its organotellurium(IV) complexes have been screened for their antimicrobial activity. asianpubs.orgresearchgate.net Molecular docking studies of this ligand showed binding interactions with proteins from Escherichia coli and Staphylococcus aureus. asianpubs.orgresearchgate.net The synthesized organotellurium(IV) complexes demonstrated good activity against the studied microorganisms. asianpubs.orgresearchgate.net

In another study, synthetic indole derivatives, SMJ-2 and SMJ-4, were found to be significantly effective against a variety of gram-positive bacteria, including multiple strains of methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Enterococcus faecalis, Enterococcus faecium, and Bacillus subtilis. nih.gov The minimum inhibitory concentrations (MICs) were consistently low, ranging from 0.25 to 2 µg/mL for SMJ-2 and 0.25 to 16 µg/mL for SMJ-4. nih.gov However, these compounds did not show significant activity against gram-negative bacteria such as Escherichia coli, which was attributed to the outer membrane of these bacteria potentially hindering the entry of the compounds. nih.gov

Furthermore, research on Bacillus cereus 0–9, a biocontrol microorganism, has shown that it antagonizes Gram-positive bacteria like Staphylococcus aureus. nih.gov Enhancing the metabolic cycle of NAD(P)+ in B. cereus has been shown to improve its antibacterial activity. nih.gov Other studies have also reported the antibacterial effects of various derivatives against B. cereus. newmicrobiologica.org

The following table summarizes the antibacterial activity of selected indolin-2-one derivatives and related compounds.

| Compound/Strain | Target Bacteria | Activity/Observation |

| 3-((4-Mercaptophenyl)imino)-1-phenylindolin-2-one and its organotellurium(IV) complexes | Escherichia coli, Staphylococcus aureus | Good activity observed for the complexes. asianpubs.orgresearchgate.net |

| SMJ-2 | Gram-positive bacteria (MRSA, E. faecalis, E. faecium, B. subtilis) | MIC: 0.25–2 µg/mL. nih.gov |

| SMJ-4 | Gram-positive bacteria (MRSA, E. faecalis, E. faecium, B. subtilis) | MIC: 0.25–16 µg/mL. nih.gov |

| Bacillus cereus 0-9 | Staphylococcus aureus | Antagonistic properties. nih.gov |

The antifungal properties of indolin-2-one derivatives have also been a subject of research, with studies demonstrating their effectiveness against various fungal pathogens.

A series of novel indole and indoline (B122111) derivatives were designed and evaluated for their in vitro antifungal activity against Candida albicans. The results indicated that these compounds exhibited good antifungal effects, particularly against azole-resistant strains. nih.gov One of the compounds, S18, was found to inhibit the formation of biofilms and the growth of hyphae in C. albicans. nih.gov Similarly, other studies have investigated the antifungal potential of various derivatives against different Candida species. plos.org

Research has also explored the antifungal activity of compounds against Botrytis cinerea, a phytopathogenic fungus. Eugenol derivatives have shown activity against the mycelial growth of a virulent and multi-resistant isolate of B. cinerea. mdpi.com The introduction of a nitro group on the aromatic ring or isomerization of the double bond was found to increase the antifungal activity. mdpi.com In another study, derivatives of 2-allylphenol (B1664045) were synthesized and showed significant inhibition of mycelial growth in B. cinerea. mdpi.com

The table below presents findings on the antifungal efficacy of certain indolin-2-one and related derivatives.

| Compound/Derivative | Target Fungi | Activity/Observation |

| Indole and indoline derivatives (e.g., S18) | Candida albicans (including azole-resistant strains) | Good antifungal effect; inhibition of biofilm and hyphae growth. nih.gov |

| Eugenol derivatives | Botrytis cinerea | Antifungal activity is structure-dependent; increased by nitro group or isomerization. mdpi.com |

| 2-Allylphenol derivatives | Botrytis cinerea | Strong inhibition of mycelial growth. mdpi.com |

Antibacterial Efficacy (e.g., against Bacillus cereus, Streptomyces chartreusis, Escherichia coli, Staphylococcus aureus, E. coli)[9],

Other Biological Activities

Beyond their antimicrobial effects, indolin-2-one scaffolds have been explored for a variety of other biological applications.

A series of 3-(benzylidene)indolin-2-one derivatives were synthesized and assessed for their ability to bind in vitro to alpha-synuclein (B15492655) (α-syn) fibrils, which are associated with neurodegenerative diseases like Parkinson's disease. nih.govacs.orgnih.gov While compounds with a single double bond at the 3-position showed only modest affinity, diene analogues with an N-benzyl group on the indoline nitrogen exhibited increased binding to α-syn and reasonable selectivity over other protein fibrils. nih.govacs.org The introduction of a para-nitro group into the benzene (B151609) ring of the diene led to the identification of the Z,E configuration as the more active isomer for binding. nih.govacs.org

Indolin-2-one and its derivatives have been investigated for their antioxidant capabilities. rjptonline.org Studies have shown that these compounds can act as effective radical scavengers. researchgate.net For example, a series of 3-(substituted-benzylidene)-1,3-dihydroindolin-2-one and thione derivatives were found to be effective in scavenging radicals. researchgate.net Another study highlighted that a compound incorporating methyl groups at both the R1 and R2 positions was a potent antioxidant. researchgate.net The antioxidant properties of these compounds may contribute to their protective effects against oxidative damage. researchgate.net

Certain indolin-2-one derivatives have been found to exhibit photoactivated cytotoxicity. An indolin-3-one analogue, while showing rapid photobleaching during fluorescence microscopy, demonstrated cytotoxic effects upon irradiation. uu.sediva-portal.org This photoactivated cytotoxicity is believed to be caused by the generation of singlet oxygen. uu.sediva-portal.org

Computational and Theoretical Investigations of 3 Methyl 1 Phenylindolin 2 One and Analogs

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding interactions between a ligand, such as 3-Methyl-1-phenylindolin-2-one or its derivatives, and a receptor protein.

Research on analogs of this compound has utilized molecular docking to explore their binding to various receptors. For instance, studies on Schiff base derivatives of 1-phenylindoline-2,3-dione have employed molecular docking to investigate their interactions with bacterial proteins from E. coli and S. aureus. researchgate.netasianpubs.org These studies help in elucidating the potential antimicrobial mechanism of these compounds by identifying key binding interactions within the receptor's active site. researchgate.netasianpubs.org

Similarly, molecular docking has been a key tool in the design and evaluation of indolin-2-one derivatives as potential inhibitors of specific biological targets. For example, in the development of inhibitors for the EWS-FLI1 oncoprotein, which is implicated in Ewing's sarcoma, molecular docking was used to understand the structure-activity relationships of various analogs. nih.gov These computational studies, combined with experimental data, revealed that certain substitutions on the phenyl ring of the indolinone core were more favorable for binding and inhibition. nih.gov

Furthermore, molecular docking studies have been applied to investigate the binding of indolinone derivatives to α-synuclein fibrils, which are associated with neurodegenerative diseases. nih.gov These computational models provide insights into the binding affinity and selectivity of these compounds, guiding the design of new therapeutic agents. nih.gov The interaction of inhibitors with the PD-1/PD-L1 complex, a key target in cancer immunotherapy, has also been explored using molecular docking, revealing how these small molecules can disrupt the protein-protein interaction. nih.gov

The insights gained from molecular docking are crucial for rational drug design, allowing for the optimization of lead compounds to improve their binding affinity and specificity for a particular biological target.

Geometry Optimization and Molecular Modeling

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule. This method, often performed using quantum mechanical calculations like Density Functional Theory (DFT), is fundamental to understanding a molecule's structure and reactivity.

For analogs of this compound, geometry optimization has been employed to establish their most stable conformations. researchgate.netasianpubs.org For example, in the study of organotellurium(IV) complexes of a Schiff base derived from 1-phenylindoline-2,3-dione, the geometry of the compounds was optimized to propose an octahedral geometry for the tellurium(IV) complexes. researchgate.netasianpubs.org These optimized geometries are crucial for interpreting experimental data, such as NMR and IR spectra, and for understanding the electronic properties of the molecules. researchgate.netjvmgrr.ac.in

Theoretical studies on cyclized indole (B1671886) derivatives have used DFT geometry optimizations to rationalize the relative yields of different isomers obtained during synthesis. acs.org By comparing the energies of the optimized structures, researchers can predict which isomer is more stable and therefore more likely to be the major product. acs.org

These computational approaches provide a detailed picture of the molecular structure, which is essential for understanding the structure-activity relationships of these compounds.

Prediction of Pharmacokinetic Properties (e.g., Lipophilicity)

The prediction of pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical aspect of drug discovery. Computational models are widely used to estimate these properties for new chemical entities, helping to identify candidates with favorable drug-like characteristics early in the development process.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic behavior, influencing its absorption, distribution, and ability to cross cell membranes. For this compound, the predicted XLogP3-AA value is 3.1, indicating a relatively high lipophilicity. nih.gov Other computational tools provide similar estimates for its lipophilicity. chemscene.com

The influence of different substituents on the lipophilicity of indolinone derivatives has been noted, with certain groups increasing the hydrophobicity compared to the parent compound. In silico predictors are often used to estimate properties like logP and bioavailability for a series of analogs, allowing for a comparative analysis. nih.gov

Computational tools can also predict a range of other ADME-related properties. For instance, the topological polar surface area (TPSA), which is related to a molecule's ability to permeate cell membranes, has been calculated for this compound. chemscene.com Furthermore, computational models can predict whether a compound is likely to be orally bioavailable by assessing its compliance with established guidelines like Lipinski's rule of five. ipinnovative.com These in-silico predictions are valuable for prioritizing compounds for further experimental testing. nih.govipinnovative.com

Table of Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃NO | nih.gov |

| Molecular Weight | 223.27 g/mol | nih.govchemscene.com |

| XLogP3-AA | 3.1 | nih.gov |

| LogP | 3.4684 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Future Directions and Therapeutic Potential

Development of RTK-Specific Drugs

The indolin-2-one nucleus is a well-established pharmacophore for the inhibition of receptor tyrosine kinases (RTKs), a family of enzymes often dysregulated in cancer. nih.govnih.gov The development of drugs that can selectively target specific RTKs is a major goal in oncology, as this can lead to more effective treatments with fewer side effects. nih.govbenthamscience.com Research has demonstrated that the 3-position of the indolin-2-one ring is a critical site for modification to achieve this selectivity. nih.gov

By strategically altering the substituent at this position, medicinal chemists can fine-tune the inhibitory profile of the molecule. For instance, studies have shown that 3-substituted indolin-2-ones can be designed to selectively inhibit various RTKs that are crucial for tumor growth and angiogenesis, the process of forming new blood vessels. nih.govbenthamscience.com

Key Research Findings on RTK Specificity:

| 3-Position Substituent Type | Selective RTK Inhibition | Therapeutic Implication |

| Five-membered heteroaryl ring methylidenyl groups | Vascular Endothelial Growth Factor (VEGF) Receptor (Flk-1) nih.gov | Anti-angiogenesis therapy |

| Bulky groups on a benzylidenyl substituent | Epidermal Growth Factor Receptor (EGFR) and Her-2 nih.gov | Treatment of cancers driven by EGFR/Her-2 |

| Extended side chains | Platelet-Derived Growth Factor (PDGF) and VEGF Receptors nih.gov | Broad-spectrum anti-cancer activity |

This structure-activity relationship analysis underscores the potential to develop a diverse portfolio of RTK-specific drugs from the indolinone scaffold. nih.gov The binding of these compounds is believed to occur in the ATP-binding pocket of the kinases, and crystallographic data of some 3-substituted indolin-2-ones have provided a rationale for this mechanism. nih.gov The continued exploration of derivatives of 3-Methyl-1-phenylindolin-2-one holds significant promise for the creation of next-generation targeted cancer therapies. benthamscience.com

Strategies for Improving Bioavailability and Reducing Toxicity

A significant hurdle in drug development is ensuring that a compound can be effectively absorbed by the body (bioavailability) and does not cause undue harm (toxicity). For indolinone derivatives, which are often hydrophobic, several strategies are being explored to enhance their therapeutic potential. google.com

One primary approach is through formulation. For hydrophobic compounds, creating formulations that enhance aqueous solubility is crucial for both parenteral and oral administration. google.com This can involve the formation of salts from ionizable derivatives to significantly increase solubility. google.com

Another key strategy is structural modification to improve physicochemical properties. The "Lipinski's rule of five" is often used as a guideline to predict the oral bioavailability of a drug candidate. frontiersin.org By modifying the indolinone structure, for example, through the alkylation of certain positions, it is possible to improve permeability and, consequently, oral bioavailability. nih.gov In one study, masking a hydrogen bond donor function in a hydantoin-containing indolinone derivative led to a significant improvement in oral bioavailability in rats. nih.gov

Molecular hybridization is an emerging concept in drug design that aims to enhance efficacy and safety by combining two or more pharmacophores into a single molecule. nih.gov This approach can lead to compounds with improved affinity for their targets and a better toxicity profile. nih.gov For instance, the creation of biphenylurea derivatives containing indolinone moieties has been explored as a strategy to develop potent anticancer agents with potentially reduced toxicity. mdpi.com Some of these hybrid compounds have shown better cytotoxic activity against cancer cell lines than existing reference drugs. mdpi.com

Furthermore, nanotechnology-based drug delivery systems, such as nanoparticles and liposomes, offer a promising avenue for improving the bioavailability and reducing the systemic toxicity of indole-based therapeutics. nrfhh.com

Novel Therapeutic Applications Beyond Current Research

While the primary focus of indolinone derivatives has been in oncology, the therapeutic potential of the this compound scaffold extends to a variety of other disease areas.

Neurodegenerative Diseases: Derivatives of indolin-2-one are being investigated for their neuroprotective effects. Some have shown the ability to inhibit the aggregation of proteins like alpha-synuclein (B15492655) and beta-amyloid, which are implicated in Parkinson's and Alzheimer's disease, respectively. nih.gov For example, 3-(benzylidene)indolin-2-one derivatives have been synthesized as potential ligands for alpha-synuclein fibrils. nih.gov Another avenue of neuroprotection is through the modulation of ion channels. Linopirdine, a derivative of 1-phenylindolin-2-one, is a potent blocker of M-type K+ channels and has demonstrated neuroprotective effects in preclinical models by preventing apoptosis (programmed cell death) of neurons. jneurosci.org

Antimicrobial Activity: The indolinone core structure has also been associated with antimicrobial properties. lookchem.com Studies have indicated that this compound and its derivatives exhibit inhibitory effects against various bacterial pathogens, including Staphylococcus aureus and Escherichia coli. Further research into Schiff base derivatives of 1-phenylindoline-2,3-dione has shown that these compounds and their organotellurium(IV) complexes have promising antimicrobial activity against both bacteria and fungi. researchgate.net

Antioxidant Properties: Some indole (B1671886) derivatives have been identified as potent antioxidants, capable of scavenging harmful free radicals. nrfhh.com The structurally related compound, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), is a novel free radical scavenger used in the treatment of acute brain infarction and has shown protective effects in cardiovascular diseases. nih.gov This highlights the potential for this compound derivatives to be developed as agents to combat oxidative stress-related conditions. nih.govmdpi.com

Other Central Nervous System (CNS) Disorders: Patents for novel indolinone derivatives describe their potential use in a wide range of CNS diseases beyond neurodegeneration. These include schizophrenia, bipolar disorders, major depression, anxiety disorders, and epilepsy, suggesting a broad applicability of this chemical scaffold in neurology and psychiatry. google.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-1-phenylindolin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines with α,β-unsaturated carbonyl precursors. For example, catalytic methods using ionic liquids (e.g., [PBMIM]Cl) or acid-mediated cyclization are documented . Key factors include temperature control (70–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading. Yield optimization requires monitoring intermediates via TLC or HPLC. Structural validation relies on -NMR and X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : - and -NMR to confirm substituent positions and purity. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm) .

- Crystallography : SHELX programs (e.g., SHELXL) refine single-crystal X-ray data to resolve bond angles and packing motifs. For example, torsion angles in the indolinone ring system are critical for confirming stereochemistry .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Use in vitro models for antimicrobial (MIC assays), anti-inflammatory (COX-2 inhibition), or anticancer (MTT assays on cell lines) activity. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are mandatory. Data interpretation must account for solvent effects (DMSO vs. aqueous buffers) .

Advanced Research Questions

Q. What strategies address low reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Reaction Optimization : Design of Experiments (DoE) to assess factors like catalyst type, solvent, and temperature. For example, ionic liquid catalysts ([PBMIM]Cl) improve regioselectivity in cyclization .

- Analytical Rigor : Use LC-MS to detect side products (e.g., over-oxidized intermediates). Cross-validate synthetic routes with independent labs .

Q. How can structural ambiguities in this compound analogs be resolved?

- Methodological Answer :

- Crystallographic Refinement : SHELXD/SHELXE for phase determination in twinned crystals. For example, hydrogen bonding networks in analogs like 4-hydroxy-1-methyl-3-phenylquinolin-2-one were resolved using anisotropic displacement parameters .

- Computational Modeling : Density Functional Theory (DFT) to compare experimental and theoretical bond lengths (e.g., C=O vs. C-N distances) .

Q. What methodologies reconcile contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Systematic literature reviews with dual independent data extraction (per PRISMA guidelines) to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .

- Mechanistic Studies : Target validation via siRNA knockdown or CRISPR-Cas9 to isolate pathways (e.g., apoptosis vs. necrosis) .

Q. How can researchers design experiments to elucidate the pharmacokinetic profile of this compound?

- Methodological Answer :

- In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions.

- In Vivo Models : Radiolabeled compound (e.g., -tagged) for mass balance studies in rodents. Plasma stability assays (37°C, pH 7.4) assess metabolic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.